Ethyl 3-(4-carbamimidoylphenyl)prop-2-enoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-carbamimidoylphenyl)prop-2-enoate;hydrochloride is a chemical compound with the molecular formula C₁₂H₁₅ClN₂O₂ and a molecular weight of 254.713 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its high melting point of 223°C and boiling point of 390.3°C at 760 mmHg .
Vorbereitungsmethoden
The synthesis of Ethyl 3-(4-carbamimidoylphenyl)prop-2-enoate;hydrochloride involves several steps. One common method includes the reaction of ethyl acetoacetate with 4-aminobenzamidine hydrochloride under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The product is then purified through recrystallization to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Ethyl 3-(4-carbamimidoylphenyl)prop-2-enoate;hydrochloride undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-carbamimidoylphenyl)prop-2-enoate;hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-carbamimidoylphenyl)prop-2-enoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-carbamimidoylphenyl)prop-2-enoate;hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-carbamimidoylpropanoate hydrochloride: This compound has a similar structure but differs in the position of the carbamimidoyl group.
Ethyl (2E)-3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate hydrochloride: This compound has a different substituent on the phenyl ring, leading to variations in its chemical and biological properties.
Eigenschaften
CAS-Nummer |
55197-53-0 |
---|---|
Molekularformel |
C12H15ClN2O2 |
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
ethyl 3-(4-carbamimidoylphenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-2-16-11(15)8-5-9-3-6-10(7-4-9)12(13)14;/h3-8H,2H2,1H3,(H3,13,14);1H |
InChI-Schlüssel |
RJALFPWTLLGXBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.